MAB-CHMINACA metabolite M2

描述

Structure

3D Structure

属性

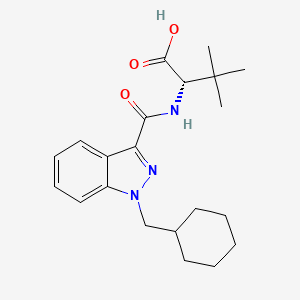

IUPAC Name |

(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-21(2,3)18(20(26)27)22-19(25)17-15-11-7-8-12-16(15)24(23-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H,22,25)(H,26,27)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFKDDNZVYVPRC-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201342374 |

Source

|

| Record name | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185889-12-6 |

Source

|

| Record name | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201342374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Comparative Analysis of MAB-CHMINACA Metabolites M2 and M11

This technical guide details the structural, metabolic, and analytical distinctions between MAB-CHMINACA (ADB-CHMINACA) Metabolite M2 and Metabolite M11 .

Executive Summary

MAB-CHMINACA (also known as ADB-CHMINACA ) is a potent synthetic cannabinoid receptor agonist (SCRA) featuring an indazole core, a cyclohexylmethyl tail, and a tert-leucinamide linker. Upon ingestion, it undergoes extensive Phase I metabolism, primarily yielding metabolites that serve as critical biomarkers for forensic and clinical verification.

The distinction between Metabolite M2 and Metabolite M11 represents the divergence between two fundamental metabolic pathways: hydrolysis and oxidative functionalization .

-

M2 (The Acid Metabolite): Formed via the hydrolysis of the terminal primary amide to a carboxylic acid. It represents the deactivation pathway common to many carboxamide-linked SCRAs.

-

M11 (The Dihydroxy Metabolite): Formed via dual hydroxylation on both the cyclohexyl tail and the tert-butyl moiety.[1] It represents a complex oxidative pathway that retains the terminal amide structure.

Current forensic literature identifies M11 as a predominant urinary metabolite, offering high specificity due to its unique dual-hydroxylation pattern, while M2 serves as a stable, long-term marker of exposure.

Chemical Identity & Structural Analysis[2][3]

The following table contrasts the physicochemical properties of the parent compound and the two target metabolites.

| Feature | MAB-CHMINACA (Parent) | Metabolite M2 (Acid) | Metabolite M11 (Dihydroxy) |

| Common Name | ADB-CHMINACA | ADB-CHMINACA 3,3-dimethylbutanoic acid | ADB-CHMINACA dihydroxy metabolite |

| Modification | None | Amide Hydrolysis (CONH₂ | Dual Hydroxylation (+2 OH groups) |

| Formula | C | C | C |

| Mol.[1][2][3][4][5][6] Weight | 368.47 g/mol | 371.48 g/mol | 400.47 g/mol |

| Polarity | Lipophilic (Non-polar) | Polar (Acidic) | Polar (Hydrophilic) |

| Key Structural Feature | Intact tert-butyl amide & cyclohexyl tail | Carboxylic acid replaces amide; tail intact | Hydroxyls on tert-butyl & cyclohexyl ring |

Structural Elucidation[2]

-

M2 Structure: The terminal amide moiety is cleaved to form a carboxylic acid. The cyclohexylmethyl tail remains unsubstituted.

-

IUPAC: N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine[7]

-

-

M11 Structure: The terminal amide remains intact. Oxidation occurs at two sites:

-

Tail: 4-hydroxycyclohexyl (trans/cis isomers possible).

-

Linker: Hydroxylation of a methyl group on the tert-butyl side chain (forming a hydroxymethyl group).

-

Metabolic Mechanistics[7][10]

The formation of M2 and M11 follows distinct enzymatic cascades. M2 is a product of hydrolytic enzymes (amidases/esterases), whereas M11 is the product of extensive Cytochrome P450 (CYP) oxidation.

Pathway Visualization

The following diagram illustrates the divergence of MAB-CHMINACA metabolism into the M2 and M11 pathways.[4]

Figure 1: Divergent metabolic pathways of MAB-CHMINACA showing the formation of M2 via hydrolysis and M11 via sequential oxidation.[4]

Mechanism of Action[11]

-

Formation of M2 (Deactivation):

-

Enzymes: Human carboxylesterases (hCES1/hCES2) and amidases.

-

Process: The primary amide is hydrolyzed to a carboxylic acid. This drastically increases water solubility and facilitates renal excretion. This metabolite typically loses affinity for CB1/CB2 receptors.

-

-

Formation of M11 (Biotransformation):

-

Enzymes: CYP450 isozymes (likely CYP3A4 and CYP2C19).

-

Process:

-

Step 1: Hydroxylation of the cyclohexyl ring (usually at the C4 position) to form M1 .

-

Step 2: Subsequent hydroxylation of the tert-butyl group to form the di-hydroxylated M11 .

-

-

Significance: Unlike M2, hydroxylated metabolites (like M1) may retain partial receptor affinity, though M11 (being di-hydroxylated) is likely inactive.

-

Analytical Differentiation & Detection

Distinguishing M2 from M11 in biological matrices (urine/blood) requires precise mass spectrometry parameters due to their differing mass and fragmentation patterns.

LC-MS/MS Transition Parameters

The following transitions are recommended for Multiple Reaction Monitoring (MRM) modes.

| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Time (Relative) |

| MAB-CHMINACA | 369.2 | 241.1 | 324.2 | Late (Non-polar) |

| Metabolite M2 | 372.2 | 241.1 | 145.1 | Mid-Early |

| Metabolite M11 | 401.2 | 383.2 (Water loss) | 241.1 | Early (Polar) |

Note: M11 often presents as multiple peaks due to cis/trans isomerism on the cyclohexyl ring and chirality at the tert-butyl hydroxylation site.

Chromatographic Behavior[5][12]

-

M2: Being a carboxylic acid, M2 will elute earlier than the parent but may show peak tailing unless the mobile phase is acidified (e.g., 0.1% Formic Acid).

-

M11: Being highly polar (two -OH groups + amide), M11 elutes significantly earlier than the parent. It is often the first major metabolite to appear in reverse-phase gradients.

Experimental Protocol: Extraction & Analysis

This protocol is designed for the simultaneous extraction of M2 and M11 from human urine using a "Dilute-and-Shoot" or SLE (Supported Liquid Extraction) approach to minimize matrix effects.

Reagents

-

Internal Standard: ADB-CHMINACA-d9 or MAB-CHMINACA-d4.

-

Enzyme:

-glucuronidase (recombinant or Helix pomatia). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Workflow Diagram

Figure 2: Optimized workflow for the extraction and detection of M2 and M11 from urine.

Step-by-Step Methodology

-

Hydrolysis (Critical for M11):

-

While M2 is not typically glucuronidated (it is an acid), M11 contains two hydroxyl groups that are heavily conjugated.

-

Add 20 µL

-glucuronidase to 100 µL urine. Incubate at 55°C for 30–60 minutes. Failure to hydrolyze will result in significant underestimation of M11 levels.

-

-

Extraction:

-

Add 200 µL ice-cold Acetonitrile (protein precipitation) OR use Supported Liquid Extraction (SLE+) cartridges for cleaner extracts.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Analysis:

-

Inject 5 µL of the supernatant onto a Biphenyl or C18 column.

-

Run a gradient from 5% B to 95% B over 8 minutes.

-

Differentiation: Monitor m/z 372.2 (M2) and 401.2 (M11). Ensure chromatographic resolution between M11 isomers.

-

Forensic & Clinical Significance[6][7][8][13][14][15]

-

Detection Window: M2 (Acid) generally has a longer half-life in plasma and urine compared to hydroxylated metabolites, making it useful for detecting older ingestion events.

-

Specificity: M11 is highly specific to MAB-CHMINACA. While the acid metabolite (M2) is also specific, the unique "double-hit" oxidation of M11 provides a high-confidence confirmation of MAB-CHMINACA intake, distinguishing it from analogs that might share the same core but lack the specific tert-butyl moiety susceptible to this exact hydroxylation pattern.

-

Abundance: In authentic urine samples, M11 has been reported as a predominant metabolite, often exceeding the concentration of M2.

References

-

Wurita, A., Hasegawa, K., Minakata, K., et al. (2016).[4] Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser. Legal Medicine. Link (Note: Establishes the M2/M11 nomenclature framework for this class).

-

Kusano, M., Zaitsu, K., Taki, K., et al. (2018). Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen. Drug Testing and Analysis. Link

-

Cayman Chemical. (n.d.). MAB-CHMINACA metabolite M2 Product Information. Link

-

Cayman Chemical. (n.d.). MAB-CHMINACA metabolite M11 Product Information. Link

-

Cannaert, A., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. The AAPS Journal.[8][9] Link

Sources

- 1. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 5. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

Biotransformation Profiling of MAB-CHMINACA (ADB-CHMINACA): Mechanisms, Markers, and Detection

Executive Summary

MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) featuring an indazole core and a distinctive tert-leucinamide side chain. Unlike its structural analog AB-CHMINACA, the presence of a bulky tert-butyl group introduces significant steric hindrance, altering its metabolic stability and biotransformation profile.

This guide provides a comprehensive technical analysis of MAB-CHMINACA biotransformation. It details the shift from hydrolysis-dominated metabolism to oxidative pathways, outlines self-validating in vitro experimental protocols, and defines the primary urinary biomarkers required for forensic confirmation.

Molecular Architecture & Pharmacological Context

To understand the metabolism of MAB-CHMINACA, one must first analyze its structural resistance to enzymatic cleavage.

-

Chemical Structure: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide.

-

Structural Analog: AB-CHMINACA (isopropyl group instead of tert-butyl).

-

Metabolic Implications: The tert-butyl moiety at the 1-amino-3,3-dimethyl-1-oxobutan-2-yl position acts as a steric shield. While AB-CHMINACA undergoes rapid amide hydrolysis to its carboxylic acid form, MAB-CHMINACA is more resistant to carboxylesterases/amidases. Consequently, oxidative metabolism (Phase I hydroxylation) mediated by Cytochrome P450 enzymes becomes the dominant clearance pathway.

Biotransformation Mechanics

The metabolic clearance of MAB-CHMINACA involves a complex interplay of Phase I functionalization and Phase II conjugation.

Phase I: Oxidative Dominance

Research utilizing human hepatocytes and liver microsomes (HLM) indicates that the cyclohexylmethyl tail is the primary site of metabolic attack.

-

Monohydroxylation (Major): The most abundant metabolites result from hydroxylation on the cyclohexyl ring. The 4-hydroxycyclohexylmethyl metabolite (often designated as M1 ) is the primary urinary marker.

-

Amide Hydrolysis (Secondary): Cleavage of the terminal amide bond to form MAB-CHMINACA carboxylic acid occurs but is less pronounced than in AB-CHMINACA due to the aforementioned steric hindrance.

-

Dihydroxylation: Secondary oxidation often occurs, leading to metabolites hydroxylated at both the cyclohexyl ring and the tert-butyl chain (e.g., metabolite M11 ).

Phase II: Conjugation

Glucuronidation is observed, particularly on the hydroxylated metabolites. However, in forensic urine analysis, the Phase I monohydroxylated metabolites are often detectable in significant quantities even without

Metabolic Pathway Diagram

Caption: Figure 1. Metabolic pathway of MAB-CHMINACA showing the dominance of oxidative hydroxylation (M1) over hydrolysis.

Experimental Workflow: In Vitro Metabolite Elucidation

To replicate human metabolism and generate reference material for mass spectrometry, the following "self-validating" protocol using Human Liver Microsomes (HLM) is recommended.

Critical Reagents

-

Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Protocol

-

Pre-Incubation: Thaw HLMs on ice. Dilute to 1.0 mg/mL in phosphate buffer. Add MAB-CHMINACA (10 µM final conc).[1] Pre-incubate at 37°C for 5 minutes.

-

Control Check: Prepare a "0 min" sample by adding quenching agent before the cofactor.

-

-

Initiation: Add the pre-warmed NADPH regenerating system to initiate the reaction.

-

Incubation: Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, 60, and 120 minutes.

-

-

Termination: At each timepoint, transfer an aliquot into a tube containing an equal volume of ice-cold ACN. Vortex immediately.

-

Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins.

-

Analysis: Transfer supernatant to LC vials for LC-HRMS analysis.

Experimental Workflow Diagram

Caption: Figure 2. In vitro HLM incubation workflow for generating MAB-CHMINACA metabolic profiles.

Analytical Methodology & Data Presentation

Detection of MAB-CHMINACA metabolites requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The parent compound is rarely detectable in urine; therefore, methods must target the metabolites identified below.

LC-MS/MS Parameters (Recommended)

-

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (or 5mM Ammonium Formate).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

-

Ionization: ESI Positive Mode.

Target Transitions Table

| Compound | Description | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Retention Relative to Parent |

| MAB-CHMINACA | Parent Drug | 371.2 | 241.1 | 326.2 | 1.00 |

| Metabolite M1 | 4-OH-cyclohexyl | 387.2 | 241.1 | 369.2 | 0.65 - 0.75 |

| Metabolite M11 | Di-OH (cyclohexyl + tert-butyl) | 403.2 | 241.1 | 385.2 | 0.40 - 0.50 |

| MAB-Acid | Carboxylic Acid metabolite | 372.2 | 241.1 | 145.1 | 0.55 - 0.65 |

Note: The common fragment

Forensic Implications & Marker Selection[2][3][4]

The "Missing Parent" Phenomenon

In authentic urine samples, MAB-CHMINACA is virtually undetectable due to extensive metabolism. Relying solely on the parent compound for screening will result in false negatives.

Primary Biomarker Selection

Based on data from authentic forensic cases and hepatocyte incubations (Carlier et al., 2017; Wurita et al., 2018), the most reliable markers are:

-

M1 (4-hydroxycyclohexylmethyl-MAB-CHMINACA): The most abundant metabolite in human urine. It offers the longest window of detection.

-

M11 (Di-hydroxy metabolite): Useful as a confirmatory marker.

Recommendation

Forensic laboratories should incorporate M1 into their MRM (Multiple Reaction Monitoring) libraries. While

References

-

Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. The AAPS Journal.[2]

-

Wurita, A., et al. (2018). Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen. Drug Testing and Analysis.[1][3][2][4][5][6][7]

-

Kavanagh, P., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens.[4] Forensic Toxicology.[8][4]

-

Thermo Fisher Scientific. Thawing and Incubating Human and Animal Liver Microsomes: General Protocol.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids [mdpi.com]

- 3. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. metabolon.com [metabolon.com]

- 8. Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Precision LC-MS/MS Quantitation of MAB-CHMINACA and its Major Metabolite M2

Introduction & Scientific Rationale

MAB-CHMINACA (also known as ADB-CHMINACA ) is a potent synthetic cannabinoid of the indazole-3-carboxamide class.[1][2][3][4] It acts as a full agonist at the CB1 receptor with significantly higher potency than

This protocol focuses on the detection of Metabolite M2 , defined here as the 3,3-dimethylbutanoic acid metabolite (resulting from the hydrolysis of the terminal primary amide). While nomenclature varies across literature (where M2 may sometimes refer to monohydroxylated forms), this guide standardizes "M2" based on the commercially available reference standard (Cayman Chem Item No. 38212) and major hydrolytic pathways identified in human hepatocyte studies [1, 2].[2]

Why Target Metabolite M2?

-

Stability: The carboxylic acid metabolite (M2) is a product of amide hydrolysis, a major metabolic pathway for carboxamide-linked synthetic cannabinoids.[2]

-

Retention Window: M2 is more polar than the parent compound, eluting earlier in reverse-phase chromatography, which aids in separating it from lipophilic matrix interferences.[2]

-

Forensic Relevance: While monohydroxylated metabolites (e.g., on the cyclohexyl ring) are also prevalent, the M2 acid metabolite provides a robust marker for intake confirmation when parent drug levels fall below the limit of detection (LOD).[2]

Chemical Definitions & Reaction Pathway

To ensure accurate MRM targeting, the chemical identities are defined below:

Metabolic Pathway Diagram[2]

Figure 1: Metabolic hydrolysis of MAB-CHMINACA to Metabolite M2 and subsequent MS/MS fragmentation.[1][2]

LC-MS/MS Method Development

Sample Preparation (Self-Validating Protocol)

Synthetic cannabinoid metabolites are often present at sub-nanogram levels.[2] A Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) is recommended over simple protein precipitation to minimize ion suppression.[2]

Protocol:

-

Aliquoting: Transfer 200 µL of urine into a silanized glass tube.

-

Hydrolysis (Optional but Recommended): Add 20 µL

-glucuronidase. Incubate at 55°C for 30 mins. Rationale: While M2 is a Phase I metabolite, glucuronidation of the carboxylic acid can occur. Hydrolysis maximizes free M2 recovery.[2] -

Internal Standard: Add 20 µL of deuterated IS (e.g., ADB-CHMINACA-d9 or AB-CHMINACA-COOH-d4).

-

Extraction: Add 1.5 mL of tert-butyl methyl ether (MTBE) .

-

Why MTBE? It provides excellent recovery for the indazole core while leaving behind more polar urinary salts compared to Ethyl Acetate.

-

-

Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 5 minutes.

-

Reconstitution: Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50) .

-

System Suitability Check: The reconstitution solvent must match the initial gradient conditions to prevent peak broadening (solvent effect).[2]

-

Chromatographic Conditions

Separation of MAB-CHMINACA isomers is critical.[2][5] A Biphenyl or C18 column with high carbon load is required.[2]

-

Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm) or Waters ACQUITY UPLC BEH C18.[2]

-

Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[2]

-

Note: Ammonium formate buffers the pH, stabilizing the ionization of the carboxylic acid moiety on M2.

-

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[2]

-

Gradient:

MS/MS Transition Settings (The Core Directive)

The following parameters are optimized for a Triple Quadrupole Mass Spectrometer (e.g., SCIEX 5500/6500 or Waters Xevo TQ-S) operating in Positive Electrospray Ionization (ESI+) mode.

Critical Note: The transition 372.2

Table 1: MRM Transitions for MAB-CHMINACA & Metabolite M2[2]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) | Dwell Time (ms) |

| MAB-CHMINACA (Parent) | 369.2 | 241.1 | Quantifier | 25 | 20 |

| 369.2 | 324.2 | Qualifier | 18 | 20 | |

| Metabolite M2 (COOH) | 372.2 | 326.3 | Quantifier | 22 | 20 |

| 372.2 | 241.2 | Qualifier | 35 | 20 | |

| Internal Standard (d4) | 373.2 | 241.2 | Quantifier | 25 | 20 |

Note: Collision Energies (CE) are approximate and should be ramped

System Suitability & Acceptance Criteria

To ensure trustworthiness of the data:

-

Ion Ratio: The ratio of Quantifier/Qualifier peak areas must be within

20% of the reference standard. -

Retention Time: The retention time of M2 in the sample must match the calibrator within

0.05 min. -

Signal-to-Noise: The Quantifier transition for the Lowest Limit of Quantitation (LLOQ) must have an S/N > 10.

Experimental Workflow Diagram

Figure 2: End-to-end analytical workflow for the extraction and quantitation of MAB-CHMINACA M2.

References

-

Wurz, G. T., et al. (2016).[2] Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser.[2][8][9] Legal Medicine.[2][10] Link (Note: Establishes the hydrolysis pathway for the -CHMINACA class).

-

Kusano, M., et al. (2018).[2] Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen. Drug Testing and Analysis.[2][4][5][10][11][12][13][14] Link

-

Cayman Chemical. (2023).[2] MAB-CHMINACA metabolite M2 Product Insert (Item No. 38212).[2]Link[2]

-

Hasegawa, K., et al. (2015).[2] Postmortem distribution of MAB-CHMINACA in body fluids and solid tissues of a human cadaver.[1][2][9][11] Forensic Toxicology.[2][11][15] Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. scitechnol.com [scitechnol.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 11. annexpublishers.com [annexpublishers.com]

- 12. preprints.org [preprints.org]

- 13. mdpi.com [mdpi.com]

- 14. diva-portal.org [diva-portal.org]

- 15. researchgate.net [researchgate.net]

quantitative analysis of MAB-CHMINACA M2 in human plasma

Application Note: High-Sensitivity Quantitative Analysis of MAB-CHMINACA Metabolite M2 in Human Plasma via LC-MS/MS

Part 1: Introduction & Scientific Context

1.1 The Analytical Challenge MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid (SC) featuring an indazole core.[1][2] Like many third-generation SCs, it undergoes rapid and extensive metabolism in the human body. In clinical and forensic toxicology, the parent compound is often undetectable in blood or urine shortly after intake due to its short half-life and extensive biotransformation.

Therefore, the quantification of metabolites is critical for proving consumption.[1][2] This protocol focuses on MAB-CHMINACA Metabolite M2 , identified in major commercial reference catalogs (e.g., Cayman Chemical) as ADB-CHMINACA 3,3-dimethylbutanoic acid .[3]

1.2 Metabolite Definition & Nomenclature

-

Target Analyte (M2): N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine.[3]

-

Mechanism: Formed via the hydrolysis of the terminal primary amide to a carboxylic acid.

-

Why M2? While hydroxylated metabolites (often labeled M1 or M6) are abundant in urine, the carboxylic acid metabolite (M2) is a stable marker often found in plasma and exhibits a longer detection window than the parent drug.

Scientific Note: Nomenclature varies in literature. While Wurita et al.[3][8] (2015) designate "M2" as a hydroxy-adamantyl derivative in some contexts, standard reference material suppliers (Cayman, Cerilliant) define M2 as the carboxylic acid metabolite . This guide follows the commercial standard definition to ensure reproducibility with available reagents.

Part 2: Metabolic Pathway & Experimental Logic

2.1 Metabolic Pathway Visualization The following diagram illustrates the formation of M2 from the parent compound, highlighting the hydrolysis site.

Figure 1: Metabolic hydrolysis of MAB-CHMINACA to Metabolite M2 (ADB-CHMINACA 3,3-dimethylbutanoic acid).[3]

Part 3: Materials & Methodological Protocol

3.1 Reagents and Standards

-

Reference Standard: MAB-CHMINACA Metabolite M2 (Cayman Chem Item No. 38212 or equivalent).[3]

-

Internal Standard (IS): MAB-CHMINACA-d4 or AB-CHMINACA-d4 (Deuterated analogs are essential to compensate for matrix effects in plasma).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Methyl tert-butyl ether (MTBE).

-

Matrix: Drug-free human plasma (K2EDTA or Citrate).

3.2 Sample Preparation: Liquid-Liquid Extraction (LLE) We utilize LLE over Protein Precipitation (PPT) to minimize phospholipid suppression, which is critical when detecting low-concentration SC metabolites.

Step-by-Step Protocol:

-

Aliquot: Transfer 200 µL of human plasma into a 1.5 mL polypropylene tube.

-

IS Spiking: Add 20 µL of Internal Standard working solution (100 ng/mL in MeOH). Vortex briefly.

-

Extraction: Add 1000 µL of MTBE (Methyl tert-butyl ether).

-

Rationale: MTBE provides excellent recovery for indazole-based cannabinoids while leaving behind polar plasma salts and proteins.

-

-

Agitation: Shake/Vortex for 10 minutes at high speed.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass vial.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50). Vortex for 1 minute and transfer to an autosampler vial.

3.3 LC-MS/MS Conditions

Chromatography (LC)

-

System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).

-

Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex C18.

-

Expert Insight: The Biphenyl stationary phase is superior for separating SC isomers and metabolites that share isobaric masses.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Initial Hold |

| 1.00 | 10% | Load |

| 8.00 | 95% | Linear Ramp |

| 10.00 | 95% | Wash |

| 10.10 | 10% | Re-equilibration |

| 12.00 | 10% | End |

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI), Positive Mode.[10]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

|---|---|---|---|---|

| MAB-CHMINACA M2 | 372.2 | 241.1 | 145.1 | 25 / 40 |

| MAB-CHMINACA-d4 (IS) | 374.2 | 245.1 | -- | 25 |

Note: The transition 372.2 -> 241.1 represents the cleavage of the valine-acid moiety, leaving the indazole-cyclohexyl core.

Part 4: Analytical Workflow Visualization

Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow for plasma analysis.

Part 5: Validation & Quality Assurance

To ensure Trustworthiness and Self-Validation , the method must meet the following criteria (based on SWGTOX/ANSI standards):

-

Linearity: The method should be linear from 0.5 ng/mL to 100 ng/mL . Use a 1/x² weighting factor.

-

Matrix Effect (ME): Calculate ME using the formula:

-

Acceptable range: 80-120%. If suppression is high (<80%), consider switching from MTBE to Ethyl Acetate/Hexane (50:50).

-

-

Stability: MAB-CHMINACA metabolites are generally stable in plasma at -20°C for >3 months. However, avoid repeated freeze-thaw cycles (>3 cycles) as ester/amide hydrolysis may artificially increase M2 levels if the parent drug is also present.

References

-

Wurita, A., et al. (2015). "Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser."[3] Legal Medicine.[3][8] Link

-

Cayman Chemical. "MAB-CHMINACA metabolite M2 (Item No. 38212) Product Information." Link

-

Carlier, J., et al. (2017). "Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes." The AAPS Journal. Link

-

Kusano, M., et al. (2018). "Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen." Drug Testing and Analysis. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. caymanchem.com [caymanchem.com]

- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 9. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Selection and Validation of an Internal Standard for the Quantification of MAB-CHMINACA Metabolite M2 by LC-MS/MS

Abstract

The proliferation of synthetic cannabinoid receptor agonists (SCRAs) like MAB-CHMINACA (also known as ADB-CHMINACA) presents significant challenges for forensic and clinical toxicology laboratories. Due to extensive metabolism, the parent compound is often not detected in biological matrices like urine; therefore, analytical methods must target its metabolites to confirm intake.[1][2] This application note provides a detailed, science-backed guide for the selection and validation of a suitable internal standard (IS) for the quantitative analysis of MAB-CHMINACA metabolite M2 (N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind choosing an ideal internal standard, present a step-by-step validation protocol, and provide guidance on data interpretation in accordance with forensic toxicology best practices.[3][4]

Introduction: The Analytical Challenge of MAB-CHMINACA

MAB-CHMINACA is a potent indazole-based synthetic cannabinoid that has been associated with severe adverse health effects and fatalities.[5] Like many SCRAs, it undergoes rapid and complex biotransformation in the body. Studies have shown that the primary routes of metabolism include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group, leading to the formation of various metabolites.[1][6] The M2 metabolite, which is the carboxylic acid analog formed by hydrolysis, is a key urinary biomarker.[7]

Accurate quantification of this metabolite is critical for interpreting toxicological findings. However, LC-MS/MS analysis, while highly sensitive and selective, is susceptible to variations that can compromise accuracy and precision.[8][9] These variations can arise from multiple stages of the analytical workflow:

-

Sample Preparation: Inconsistent analyte recovery during extraction (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction).

-

Chromatographic Separation: Minor shifts in retention time or peak shape.

-

Mass Spectrometric Detection: Ion suppression or enhancement caused by co-eluting matrix components (the "matrix effect").[8][9]

The use of an appropriate internal standard is the most effective strategy to compensate for this variability, ensuring the reliability and reproducibility of quantitative results.[8][10]

The Cornerstone of Quantitative Analysis: Internal Standard Selection

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample before processing.[8] By comparing the peak area response of the analyte to that of the IS, variations introduced during the analytical process can be normalized. The selection of the IS is arguably one of the most critical decisions in method development.

The "Gold Standard": Stable Isotope-Labeled Internal Standards

The most effective type of internal standard for LC-MS/MS is a stable isotope-labeled (SIL) analog of the analyte.[11][12] A SIL-IS has some of its atoms (e.g., ¹H, ¹²C, ¹⁴N) replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[11]

Causality: A SIL-IS is considered the gold standard because it has virtually identical physicochemical properties to the unlabeled analyte.[8] This means it will behave in the same manner during extraction, chromatography (co-elution), and ionization.[9] Consequently, any sample-to-sample variation in extraction recovery or matrix effects will affect both the analyte and the SIL-IS to the same degree, leading to a consistent analyte/IS response ratio and highly accurate quantification.[11]

For MAB-CHMINACA metabolite M2, the ideal IS would be MAB-CHMINACA metabolite M2-d₄ (or one with a higher degree of deuteration). The deuterium labels should be placed on positions not susceptible to back-exchange with protons from the solvent.[11]

Alternative Strategy: Structural Analog (Analog-IS)

When a suitable SIL-IS is not commercially available or is prohibitively expensive, a structural analog can be used.[13] An analog-IS should be a compound that is chemically very similar to the analyte but has a different molecular weight.

Causality: The goal is to select an analog that mimics the analyte's behavior as closely as possible. Key factors to consider for selection include similar functional groups, polarity, and extraction recovery. However, it is crucial to recognize that even a close structural analog will not co-elute perfectly with the analyte and may experience different ionization efficiency and matrix effects, making it a less perfect, but often acceptable, alternative to a SIL-IS.[8][13] A potential candidate could be a metabolite of a different synthetic cannabinoid with similar structural features, like AB-CHMINACA metabolite M2.[14]

The logical workflow for selecting an internal standard is visualized below.

Caption: Decision workflow for internal standard selection.

Protocol: Validation of the Selected Internal Standard

Once an internal standard (ideally a SIL-IS) is chosen, the analytical method must be rigorously validated to demonstrate its fitness for purpose.[15][16] The following protocols are based on guidelines from forensic toxicology bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX).[4][17]

Materials and Reagents

-

Analytes: Certified Reference Materials (CRMs) of MAB-CHMINACA metabolite M2.[5]

-

Internal Standard: Certified Reference Material of the selected IS (e.g., MAB-CHMINACA M2-d₄).

-

Control Matrix: Blank, drug-free human urine.

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, and formic acid.

-

Extraction Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode polymeric) or appropriate liquid-liquid extraction solvents.

Instrumentation: LC-MS/MS

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system, is recommended.[18][19]

Table 1: Example LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | C18 or RP-Amide, e.g., 100 x 2.1 mm, <2 µm | Provides good reversed-phase retention and separation for compounds of this polarity.[20] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization (ESI+). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |

| Gradient | Optimized for separation from matrix interferences | A typical gradient might run from 5-10% B to 95% B over several minutes. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |

| Ionization Mode | ESI Positive | The indazole and amide functionalities are readily protonated. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | See Table 2 | To be determined experimentally. |

Experimental Protocol: Step-by-Step Validation

The following workflow outlines the key experiments required for validation.

Caption: Workflow for analytical method validation.

Step 1: Optimization of MS/MS Parameters

-

Infuse a standard solution of MAB-CHMINACA M2 and the selected IS separately into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺) and the most abundant, stable product ions for MRM analysis.

-

Goal: Identify at least two specific product ions for each compound to ensure confident identification and quantification.

Table 2: Hypothetical MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| MAB-CHMINACA M2 | 372.2 | [Determined] | [Determined] | [Optimized] |

| MAB-CHMINACA M2-d₄ | 376.2 | [Determined] | [Determined] | [Optimized] |

Step 2: Sample Preparation

-

Develop an extraction procedure (e.g., SPE). Add a consistent volume and concentration of the IS working solution to all samples (blanks, calibrators, QCs) at the very beginning of the process.[8] This ensures the IS corrects for variability throughout the entire sample preparation workflow.

Step 3: Validation Experiments The following experiments should be conducted according to established guidelines.[4][21]

-

Selectivity: Analyze at least 10 different blank urine sources to ensure no endogenous compounds interfere with the detection of the analyte or IS at their respective retention times.

-

Calibration Curve & Linearity: Prepare a calibration curve in blank urine over the expected concentration range (e.g., 1-100 ng/mL). The curve should consist of a blank, a zero sample (with IS), and at least six non-zero calibrators. The response (analyte area / IS area) vs. concentration should demonstrate linearity, typically with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Prepare quality control (QC) samples in blank urine at low, medium, and high concentrations. Analyze these QCs in replicate (n=5) over several different days (n=3-5) to assess intra-day (repeatability) and inter-day (intermediate) precision and accuracy.[4]

-

Acceptance Criteria (SWGTOX): Precision (%CV) should not exceed ±20%, and accuracy (bias) should be within ±20% of the nominal value.[4]

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD) and confidently quantified with acceptable accuracy and precision (LOQ).

-

Matrix Effect: Evaluate the impact of the urine matrix on ionization. This is typically done by comparing the peak area of an analyte spiked into the matrix extract after extraction with the peak area of the analyte in a neat solvent solution. The use of a co-eluting SIL-IS should effectively normalize any observed ion suppression or enhancement.[8][9]

-

Stability: Assess the stability of the M2 metabolite in urine under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.[22]

Conclusion

The successful quantification of MAB-CHMINACA metabolite M2 in biological samples is critically dependent on a robust and well-validated LC-MS/MS method. The cornerstone of this method is the strategic selection of an internal standard. A stable isotope-labeled internal standard, such as MAB-CHMINACA M2-d₄, is unequivocally the best choice, as its chemical and physical identity with the analyte allows for the most accurate correction of analytical variability.[10][11] Adherence to rigorous validation protocols, as outlined by authoritative bodies like SWGTOX, is not merely a recommendation but a requirement for producing defensible, high-quality data in a forensic or clinical setting.[3][15] By understanding the causality behind experimental choices and executing a self-validating system, laboratories can ensure the highest level of scientific integrity in their results.

References

-

PharmiWeb.com. (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS. Retrieved from [Link]

-

Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

LCGC International. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Retrieved from [Link]

-

Scientific Working Group for Forensic Toxicology. (n.d.). Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

-

Scribd. (n.d.). Analytical Method Validation in Toxicology. Retrieved from [Link]

-

Journal of Analytical Toxicology. (2013, September 15). Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology. Retrieved from [Link]

-

GTFCh. (2009, June 1). APPENDIX B Requirements for the validation of analytical methods. Retrieved from [Link]

-

ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

-

PubMed. (2018, February 15). Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

-

LCGC. (n.d.). The LCGC Blog: Forensics, Lawyers, and Method Validation — Surprising Knowledge Gaps. Retrieved from [Link]

-

SpringerLink. (n.d.). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. Retrieved from [Link]

-

Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Retrieved from [Link]

-

ResearchGate. (2025, August 9). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. Retrieved from [Link]

-

PubMed. (2017, March 15). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. Retrieved from [Link]

-

PubMed. (n.d.). Update of Standard Practices for New Method Validation in Forensic Toxicology. Retrieved from [Link]

-

Springer. (2023, January 13). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. Retrieved from [Link]

-

Center for Forensic Science Research & Education. (n.d.). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. Retrieved from [Link]

-

LabX. (n.d.). Certified Reference Materials and Internal Standards for Cannabinoid Analysis. Retrieved from [Link]

-

Korea Science. (2025, September 20). Synthesis of Intermediates of AB-CHMINACA metabolite M2. Retrieved from [Link]

-

Shimadzu. (n.d.). Choosing the Right Instrumentation for Cannabinoid Analysis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. waters.com [waters.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pharmiweb.com [pharmiweb.com]

- 14. AB-CHMINACA metabolite M2 | LGC Standards [lgcstandards.com]

- 15. gtfch.org [gtfch.org]

- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. zefsci.com [zefsci.com]

- 19. ssi.shimadzu.com [ssi.shimadzu.com]

- 20. Synthetic Cannabinoid Analysis [sigmaaldrich.com]

- 21. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

Application Note: GC-MS Derivatization Protocols for MAB-CHMINACA Metabolite M2

Abstract & Introduction

The rapid proliferation of synthetic cannabinoids (SCs) necessitates robust analytical methodologies for forensic and clinical toxicology. MAB-CHMINACA (also known as ADB-CHMINACA ) is a potent indazole-3-carboxamide synthetic cannabinoid. Due to extensive biotransformation, the parent compound is rarely detectable in urine. Consequently, laboratory testing must target specific urinary metabolites.[1]

This Application Note focuses on the M2 metabolite (N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine), a major hydrolysis product formed by the cleavage of the terminal primary amide to a carboxylic acid.

The Analytical Challenge

Metabolite M2 contains a carboxylic acid moiety, rendering it polar, non-volatile, and thermally unstable—properties that make direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis impossible. To analyze M2, the carboxyl group must be chemically modified (derivatized) to reduce polarity and increase thermal stability.

This guide details a validated Silylation Protocol using BSTFA + 1% TMCS , providing the mechanistic causality, step-by-step workflow, and quality control measures required for high-sensitivity detection.

Chemical Mechanism & Target Analytes[2][3][4][5][6][7][8]

Metabolic Pathway

MAB-CHMINACA undergoes Phase I metabolism involving hydrolysis and hydroxylation. The M2 metabolite is formed via the hydrolysis of the terminal amide group.

Target Analyte:

-

Chemical Name: N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine[2]

-

Functional Group for Derivatization: Carboxylic Acid (-COOH)

Derivatization Chemistry (Silylation)

We utilize Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[3]

-

Mechanism: Nucleophilic attack. The active hydrogen on the carboxylic acid of M2 is replaced by a trimethylsilyl (TMS) group.

-

Result: The formation of a TMS-ester. This derivative is volatile, thermally stable, and produces characteristic mass fragments (typically [M-15]⁺ and [M-117]⁺).

Figure 1: Metabolic formation of M2 and subsequent derivatization chemistry.

Materials & Equipment

| Category | Item | Specification/Notes |

| Standards | MAB-CHMINACA M2 | Certified Reference Material (e.g., Cayman Chem Item 38212) |

| Reagents | BSTFA + 1% TMCS | Silylation reagent. Must be fresh. |

| Ethyl Acetate | Anhydrous, HPLC Grade (Solvent) | |

| β-Glucuronidase | E. coli or Helix pomatia (for hydrolysis) | |

| Consumables | GC Vials | Silanized glass with PTFE/Silicone septa |

| SPE Cartridges | Mixed-mode Cation Exchange (e.g., Oasis MCX) | |

| Equipment | GC-MS System | EI Source (70 eV), Single Quad or Triple Quad |

| Dry Block Heater | Capable of maintaining 70°C ± 2°C | |

| Nitrogen Evaporator | For solvent drying |

Validated Experimental Protocol

Phase 1: Sample Preparation (Urine)

Rationale: Metabolites are often excreted as glucuronide conjugates. Hydrolysis releases the free M2 metabolite.

-

Aliquot: Transfer 1.0 mL of urine to a glass tube.

-

Hydrolysis: Add 50 µL β-glucuronidase and 1.0 mL Acetate Buffer (pH 5.0). Vortex.

-

Incubation: Incubate at 60°C for 1 hour. Cool to room temperature.

-

Extraction (SPE):

-

Condition: 2 mL MeOH, then 2 mL Water.

-

Load: Sample.

-

Wash: 2 mL 5% Acetic Acid, then 2 mL MeOH.

-

Elute: 2 mL 2% Ammonium Hydroxide in Ethyl Acetate.

-

Note: M2 is acidic; ensure the SPE chemistry captures acidic/neutral fractions effectively. Liquid-Liquid Extraction (LLE) with Ethyl Acetate at pH 4.0 is a viable alternative.

-

Phase 2: Drying (CRITICAL STEP)

Rationale: Silylation reagents react aggressively with water. Any residual moisture will quench the BSTFA, resulting in poor derivatization efficiency.

-

Evaporation: Evaporate the eluate to complete dryness under a stream of nitrogen at 40°C.

-

Azeotropic Drying (Optional but Recommended): Add 50 µL of anhydrous methylene chloride and re-evaporate to ensure absolute dryness.

Phase 3: Derivatization

-

Reconstitution: Add 50 µL of Ethyl Acetate to the dried residue. Vortex for 10 seconds.

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

-

Why TMCS? It acts as a catalyst to overcome steric hindrance around the carboxyl group.

-

-

Reaction: Cap the vial immediately (exclude air/humidity). Incubate at 70°C for 20 minutes .

-

Cooling: Allow to cool to room temperature (approx. 5 mins) before injection.

Phase 4: GC-MS Acquisition

-

Injection: 1 µL Splitless (or 1:10 split if concentration is high).

-

Inlet Temp: 260°C.

-

Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp: 20°C/min to 300°C.[3]

-

Final: 300°C (hold 10 min).

-

-

MS Source: 230°C; Quad: 150°C.

Workflow Visualization

Figure 2: Step-by-step analytical workflow from urine sample to GC-MS injection.

Results & Interpretation

Mass Spectral Characteristics

The derivatized M2 metabolite (M2-TMS) will exhibit a specific fragmentation pattern in Electron Ionization (EI) mode.

| Ion Type | m/z | Origin |

| Molecular Ion | 443 | [M]⁺ (Parent M2 mw 371 + TMS group 72) |

| Base Peak | 386 | [M-57]⁺ (Loss of tert-butyl group) |

| Diagnostic 1 | 260 | Indazole-carbonyl fragment |

| Diagnostic 2 | 73 | Trimethylsilyl cation (Si(CH₃)₃)⁺ |

Note: The presence of m/z 73 is characteristic of all TMS derivatives but is not specific to the drug.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low/No Signal | Moisture contamination | Ensure SPE eluate is 100% dry. Check nitrogen supply for moisture. |

| Tailing Peaks | Active sites in inlet | Change liner (use deactivated splitless liner). Trim column. |

| Incomplete Reaction | Steric hindrance | Increase incubation time to 45 mins. Ensure TMCS is present (catalyst). |

| Artifacts (m/z 147) | Reagent excess/column bleed | Normal in silylation. Ensure m/z 147 is not used for quantitation. |

References

-

Wurita, A., et al. (2015). Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser.[2] Legal Medicine.[1][2]

- Cayman Chemical.

-

Kempf, J., et al. (2016).

-

[Link]

-

- Sigma-Aldrich. Derivatization Reagents for GC: BSTFA and MSTFA Protocols.

Sources

Technical Support Center: Resolving MAB-CHMINACA M2 Isomers in Liquid Chromatography

Welcome to the technical support center for the analytical resolution of MAB-CHMINACA M2 isomers. This guide is designed for researchers, forensic toxicologists, and drug development professionals who are tackling the complex challenge of separating and identifying these closely related synthetic cannabinoid metabolites. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own methods effectively.

Section 1: Foundational Knowledge (FAQs)

This section addresses the most common initial questions and provides the core knowledge needed to approach this specific analytical problem.

Q1: What exactly are the MAB-CHMINACA M2 isomers?

A: MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid.[1][2][3] When metabolized in the body, it undergoes several biotransformations. The "M2" designation typically refers to a key metabolic pathway: the cleavage of the terminal amide bond to form a carboxylic acid.[4][5] This creates the MAB-CHMINACA 3,3-dimethylbutanoic acid metabolite.

The critical challenge arises from the fact that the original MAB-CHMINACA molecule contains a chiral center in its L-valine-derived head group. Therefore, the resulting M2 metabolite is also a chiral molecule, existing as two non-superimposable mirror images called enantiomers. It is these enantiomers that are notoriously difficult to separate using standard chromatographic techniques.

Q2: Why is separating these specific isomers so critical for my research?

A: The importance of separating enantiomers—a practice known as chiral separation—cannot be overstated in toxicology and pharmacology. The two enantiomers of a drug or metabolite can have vastly different biological activities. One enantiomer might be potent, while the other is inactive or, in some cases, contributes to toxicity. In the context of synthetic cannabinoids, stereospecificity has been observed in both clinical specimens and in vitro metabolic reactions.[6] Therefore, to accurately assess the pharmacological or toxicological impact of MAB-CHMINACA exposure, you must be able to quantify each isomer independently.

Q3: My standard C18 (achiral) column isn't working. Why?

A: This is an expected outcome. A standard C18 column has an achiral stationary phase. This means it lacks the three-dimensional structure required to differentiate between enantiomers. Enantiomers have identical physical properties (solubility, polarity, mass), so they will interact with an achiral surface in exactly the same way, causing them to elute from the column at the same time (co-elute). To resolve enantiomers, you must introduce a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP).[7][8]

Q4: What analytical techniques are recommended for this separation?

A: The primary techniques for this challenge are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) , almost always coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection.[7][9]

-

Chiral HPLC/UHPLC: This is the most common approach. It utilizes columns packed with a CSP. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are widely applicable and have demonstrated success in separating a broad range of cannabinoid isomers.[9][10][11]

-

Chiral SFC: This technique often provides higher efficiency and faster separations than HPLC for chiral compounds.[9] It uses supercritical CO2 as the main mobile phase component, which can lead to different selectivity compared to liquid-phase chromatography.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide is structured to help you diagnose and resolve specific problems you may encounter during method development and routine analysis.

Problem: I have complete co-elution of the M2 isomers.

This is the most common starting point. It indicates that your current system lacks the necessary selectivity to differentiate the enantiomers.

-

Immediate Action: First, confirm that you are using a designated chiral column (CSP). An achiral column like a C18, Phenyl-Hexyl, or Biphenyl will not resolve enantiomers.[12]

-

Root Cause Analysis & Solution Workflow: The issue lies in the interaction between your analytes, the chiral stationary phase, and the mobile phase. Successful chiral separation depends on establishing differential, transient diastereomeric complexes between the enantiomers and the CSP. This requires a systematic approach to method development.

Follow this logical workflow to establish separation:

Protocol 2: Solid-Phase Extraction (SPE) for MAB-CHMINACA Metabolites from Urine

Effective sample preparation is crucial for removing matrix interferences and concentrating the analytes for sensitive detection.

-

Sample Pre-treatment:

-

To 1 mL of urine, add 50 µL of an internal standard solution.

-

Add 500 µL of acetate buffer (pH 5.0).

-

If hydrolysis of glucuronidated metabolites is desired, add β-glucuronidase enzyme and incubate according to the manufacturer's instructions (e.g., 55 °C for 1 hour). [13]

-

-

SPE Cartridge Conditioning:

-

Use a mixed-mode polymeric SPE cartridge (e.g., Strata-X, Oasis HLB).

-

Condition the cartridge with 1 mL of Methanol, followed by 1 mL of DI Water. Do not let the cartridge go dry.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady drip rate.

-

-

Washing:

-

Wash the cartridge with 1 mL of DI Water to remove salts.

-

Wash with 1 mL of 20% Methanol in water to remove polar interferences.

-

-

Elution:

-

Elute the analytes with 1 mL of Methanol or a more aggressive solvent like 5% formic acid in methanol. [14]

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase from your LC method. [15]Vortex and transfer to an autosampler vial.

-

Section 4: Data Tables for Quick Reference

Table 1: Comparison of Common Chiral Stationary Phases (CSPs)

| CSP Type | Common Name | Primary Mobile Phases | Strengths |

| Immobilized Amylose | CHIRALPAK® IA, IG | NP, RP, PO, SFC | Broad applicability, robust, can use a wide range of solvents. [11][16] |

| Immobilized Cellulose | CHIRALPAK® IB, IC, ID | NP, RP, PO, SFC | Orthogonal selectivity to amylose phases, robust. [10][11] |

| Coated Amylose/Cellulose | CHIRALPAK® AD, AS, OD, OJ | Normal Phase (NP) | High success rates, but limited solvent compatibility (e.g., no THF, DCM). |

| Protein-Based | (e.g., AGP, HSA) | Reversed Phase (RP) | Mimics biological interactions, but can have lower capacity and robustness. |

Table 2: Example Starting LC-MS/MS Conditions for Optimization

| Parameter | Normal Phase (NP) | Reversed Phase (RP) |

| Column | CHIRALPAK® IG-3 (amylose) | CHIRALPAK® IA-3 (cellulose) |

| Mobile Phase A | n-Hexane | Water + 0.1% Formic Acid |

| Mobile Phase B | Ethanol | Acetonitrile + 0.1% Formic Acid |

| Starting Composition | 95:5 (A:B) | 70:30 (A:B) |

| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | 0.4 mL/min (for 2.1 mm ID) |

| Column Temperature | 25 °C | 35 °C |

| Injection Volume | 5 µL | 2 µL |

| Ionization Mode | ESI Positive | ESI Positive |

References

-

The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Waters Corporation. [Link]

-

Cunha, K.F.; et al. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. MDPI. [Link]

-

Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. Waters Corporation. [Link]

-

Cannabinoid Isomer Separation Utilizing LabSolutions MD with an Analytical Quality by Design (AQbD) Approach and i-PDeA Technology. Shimadzu. [Link]

-

Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

-

Potter, G.; et al. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases. PMC. [Link]

-

Polymeric Achiral Stationary Phases for the Analysis of Cannabinoid Mixtures. Chiral Technologies. [Link]

-

Wurita, A.; et al. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen. PubMed. [Link]

-

Carlier, J.; et al. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. PubMed. [Link]

-

Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. CFSRE. [Link]

-

The Chiral Separation of the (+) and (-) Enantiomers of Cannabidiol. Cannabis Science and Technology. [Link]

-

Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Chiral HPLC Method Development. I.B.S. Analytical. [Link]

-

Doi, T.; et al. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the effect of lower-temperature storage on their stability. Forensic Toxicology. [Link]

-

Pantoja, E.; et al. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. MDPI. [Link]

-

HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

-

Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

-

Karinen, R.; et al. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Diva Portal. [Link]

-

Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method. Restek. [Link]

-

Hupp, A.; et al. New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. [Link]

-

Pantoja, E.; et al. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. PMC. [Link]

-

Le, A.; et al. Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry. ChemRxiv. [Link]

-

Tworek, L. Development of a liquid chromatography - high resolution mass spectrometry method for multi-component screening of synthetic cannabinoids in blood. Diva Portal. [Link]

Sources

- 1. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 3. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. waters.com [waters.com]

- 11. Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [discover.restek.com]

- 13. diva-portal.org [diva-portal.org]

- 14. ojp.gov [ojp.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. cannabissciencetech.com [cannabissciencetech.com]

Technical Troubleshooting Guide: MAB-CHMINACA M2 Retention Time Shifts

Answering the call of researchers and drug development professionals, this Technical Support Center provides a specialized troubleshooting guide for a common yet vexing issue in forensic and clinical analysis: retention time (RT) shifts when analyzing MAB-CHMINACA M2. As a Senior Application Scientist, my goal is to move beyond generic advice and provide a framework of causal logic, empowering you to diagnose and resolve issues with confidence.

MAB-CHMINACA (also known as ADB-CHMINACA) is a potent synthetic cannabinoid, and its detection is critical. However, the parent compound is often not found in biological samples; instead, its metabolites are the primary targets.[1] The M2 metabolite, (2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid, is a key analyte.[2] Its chemical structure contains a carboxylic acid group, making it an ionizable compound. This single feature is the root cause of many chromatographic challenges, as its retention on a reversed-phase column is exquisitely sensitive to mobile phase pH.[3][4]

This guide is structured as a series of targeted questions to help you systematically identify the source of your RT instability.

Initial Diagnosis: Is it a Systemic or a Chemical Problem?

The first step in any troubleshooting process is to determine the scope of the problem. A simple injection of a void volume marker (like uracil for UV detection or an equivalent for MS) can be highly informative. The retention time of the void marker is known as t₀.

-

If t₀ is also shifting: The problem is likely mechanical or systemic. It affects everything passing through the system equally. This points towards issues with the pump, flow rate, or leaks.[5][6]

-

If t₀ is stable, but the M2 peak is shifting: The problem is likely chemical in nature, related specifically to the interactions between your analyte, the mobile phase, and the stationary phase.[5][6]

FAQ 1: Could My Mobile Phase Be the Culprit?

Inconsistencies in the mobile phase are a leading cause of RT shifts, especially for ionizable compounds like MAB-CHMINACA M2.[7]

Q: My M2 retention time is drifting, often decreasing over a sequence. Why?

A: This is a classic symptom of a mobile phase pH issue. The M2 metabolite has a carboxylic acid moiety, which can be protonated (neutral) or deprotonated (anionic) depending on the pH.

-

Causality Explained: In reversed-phase chromatography, the neutral, protonated form is less polar and will be retained longer on the non-polar C18 stationary phase. The ionized, deprotonated form is more polar and will be less retained, eluting earlier.[3][8] If your mobile phase pH is close to the pKa of the M2 metabolite, even minute changes in pH can cause a significant shift in the equilibrium between these two forms, leading to unstable retention.[9] For robust methods, the mobile phase pH should be controlled with a suitable buffer and set at least 1.5-2 pH units away from the analyte's pKa.[4]

-

Troubleshooting Steps:

-

Verify Buffer Preparation: Ensure the buffer concentration is adequate (typically 10-25 mM) and that it was prepared fresh and accurately.

-

Check for CO₂ Dissolution: Atmospheric carbon dioxide can dissolve into aqueous mobile phases, forming carbonic acid and lowering the pH over time. This can cause a gradual decrease in the retention of acidic analytes like M2. Prepare fresh mobile phase daily and keep reservoirs capped.

-

Volatile Additive Evaporation: If you are using volatile acids or bases (e.g., formic acid, ammonia) to adjust pH, they can selectively evaporate from the mobile phase reservoir.[5] This changes the pH and leads to RT drift. Ensure reservoir caps are sealed.

-

Q: My retention times are suddenly much earlier or later than expected after changing a solvent bottle. What happened?

A: This points to an error in mobile phase preparation or a failure to properly purge the system.

-

Causality Explained: An incorrect ratio of organic solvent to aqueous buffer will drastically alter the eluting strength of the mobile phase. For MAB-CHMINACA M2, a higher percentage of organic solvent (like acetonitrile or methanol) will decrease retention time, while a lower percentage will increase it. Similarly, residual solvents from a previous analysis left in the lines can contaminate the new mobile phase and alter its composition.[7]

-

Troubleshooting Steps:

-

Confirm Composition: Double-check your calculations and measurements for the mobile phase preparation.

-

Purge All Lines: Before starting an analysis, thoroughly purge all relevant pump lines with the new mobile phase for several minutes to ensure any previous solvents are completely flushed from the system.[7]

-

Check for Degassing Issues: Dissolved gas in the mobile phase can form bubbles in the pump, leading to inaccurate flow rates and pressure fluctuations, which in turn cause RT shifts. Ensure your mobile phase is adequately degassed, either online or offline.

-

FAQ 2: Is My Analytical Column the Source of the Problem?

The column is the heart of the separation, and its health is paramount for reproducible results.[10]

Q: My retention times are consistently decreasing over the life of the column, and peak shape is getting worse. What's going on?

A: This suggests irreversible column degradation or contamination.

-

Causality Explained: The stationary phase inside the column is not indestructible. Operating at pH extremes (especially > 8 for silica-based columns) can dissolve the silica backbone, while very low pH (< 2) can cleave the bonded C18 phase from the silica surface.[10][11] Over time, this loss of stationary phase reduces the column's retentive power.[12] Additionally, biological samples can contain matrix components (lipids, proteins) that irreversibly adsorb to the column, coating the stationary phase and changing its chemistry.[10]

-

Troubleshooting Steps:

-

Implement a Guard Column: A guard column is a small, disposable column placed before the analytical column to catch strongly retained or particulate matter from the sample, protecting the more expensive analytical column.[5]

-

Improve Sample Preparation: Ensure your sample preparation method (e.g., SPE, LLE) is effective at removing matrix interferences.

-

Perform Regular Column Washes: Develop a routine column cleaning procedure to remove accumulated contaminants. See the detailed protocol below.

-

Replace the Column: All columns have a finite lifetime. If washing does not restore performance, the column must be replaced.[11][13]

-

Q: My retention times are unstable at the beginning of a run but then stabilize. Why?

A: This is a clear sign of insufficient column equilibration.[14]

-

Causality Explained: The stationary phase needs time to fully equilibrate with the starting mobile phase conditions. The surface chemistry, especially when using mobile phase additives like buffers or ion-pairing reagents, takes time to reach a steady state. Injecting a sample before the column is fully equilibrated means the separation is occurring under changing conditions, leading to drifting retention times for the first few injections.[15][16]

-

Troubleshooting Steps:

-

Equilibrate for Longer: Ensure you are equilibrating the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[14] You can confirm equilibration by observing a stable, flat baseline and steady backpressure.[17]

-

Check Gradient Re-equilibration: In a gradient method, ensure the post-run re-equilibration time is sufficient (typically 5-10 column volumes) to return the column to the initial conditions before the next injection.

-

FAQ 3: Could My LC Hardware Be Failing?

Mechanical issues can mimic chemical problems but usually affect all peaks, including the void volume marker.

Q: All my peaks, including t₀, are drifting or shifting randomly. What should I check?